molecular formula C17H13NO B8358476 (E)-8-(benzylideneamino)naphthalen-2-ol

(E)-8-(benzylideneamino)naphthalen-2-ol

Cat. No.: B8358476
M. Wt: 247.29 g/mol
InChI Key: YQKWJRJWZYRHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(Benzylideneamino)naphthalen-2-ol is an organic compound of the Schiff base family, characterized by its azomethine (-CH=N-) functional group which results from the condensation of an amino group and a carbonyl compound . This naphthalenol derivative is of significant interest in multidisciplinary research due to its potential as a versatile building block and chelating ligand. Researchers value this compound primarily for its ability to form coordination complexes with various metal ions, such as copper(II), via its azomethine nitrogen and phenolic oxygen atoms . Such complexes are extensively investigated for their potential biological activities, including antimicrobial and antioxidant properties . In the field of materials science, the structural core of this compound is analogous to those used in the synthesis of heterocyclic azo dyes and other functional organic molecules, which are studied for their optical and electrochemical characteristics . The presence of the extended aromatic system contributes to its potential utility in the development of novel organic materials. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

8-(benzylideneamino)naphthalen-2-ol

InChI

InChI=1S/C17H13NO/c19-15-10-9-14-7-4-8-17(16(14)11-15)18-12-13-5-2-1-3-6-13/h1-12,19H

InChI Key

YQKWJRJWZYRHJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC3=C2C=C(C=C3)O

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of naphthalen-2-ol, including (E)-8-(benzylideneamino)naphthalen-2-ol, exhibit significant anticancer properties. A study highlighted the compound's effectiveness as a histone deacetylase inhibitor, which plays a crucial role in cancer progression. The compound showed promising results in inhibiting the proliferation of uveal melanoma cells, suggesting its potential as a therapeutic agent against aggressive cancers .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. In particular, derivatives have demonstrated efficacy against various bacterial strains, indicating their potential use in developing new antibiotics . The structural characteristics of these compounds contribute to their ability to disrupt microbial cell functions.

Acetylcholinesterase Inhibition

The compound's analogs have shown inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests that this compound could be explored further for its neuroprotective effects and potential therapeutic applications in treating neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound typically involves the condensation reaction between naphthalen-2-ol and benzaldehyde derivatives under acidic or basic conditions. Various synthetic routes have been developed to enhance yield and purity:

  • Condensation Reaction : The primary method involves mixing naphthalen-2-ol with an appropriate benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization.
  • Alternative Routes : Recent studies have explored microwave-assisted synthesis and solvent-free methods to improve reaction times and reduce environmental impact.

Pesticidal Applications

Recent investigations into naphthalene derivatives have identified several compounds with insecticidal properties. For instance, certain derivatives exhibited high efficacy against pests like the oriental armyworm and diamondback moth, suggesting that this compound could be a lead structure for developing new agrochemicals .

Antiproliferative Studies

In vitro studies demonstrated that specific derivatives of naphthalen-2-ol significantly reduced cell viability in cancer cell lines, indicating their potential as antiproliferative agents. These findings support further exploration into their mechanisms of action and therapeutic potentials .

Summary Table of Applications

Application AreaDescriptionReferences
AnticancerInhibits histone deacetylases; effective against uveal melanoma cells
AntimicrobialDemonstrates activity against various bacterial strains
Acetylcholinesterase InhibitionPotential application in neurodegenerative disease treatment
PesticidalEffective against agricultural pests; potential for new agrochemical development
AntiproliferativeReduces viability in cancer cell lines; supports further therapeutic exploration

Comparison with Similar Compounds

Positional Isomers and Substituted Derivatives

Compound Name Substituents Key Properties/Activities Reference
N-(2,3-Dimethoxybenzylidene)-naphthalen-1-amine -OH absent; substituents at 1-position Dihedral angle: 71.70°; weak C-H⋯O hydrogen bonds
1-(2-Substituted benzylideneamino)-6-(4-substituted benzylideneamino)phenyl)pyrimidin-4-yl)naphthalen-2-ol Dual benzylideneamino groups Antimicrobial and antiproliferative activities
(E)-2-((8R,8aS)-Hexahydronaphthalen-2-ylidene)propan-1-ol Cyclic terpene-derived structure Molecular formula: C₁₅H₂₄O; CAS 22387-74-2

Key Observations :

  • Substituent Position: The placement of the benzylideneamino group (e.g., 1- vs. 8-position) significantly impacts molecular geometry and intermolecular interactions. For instance, naphthalen-1-amine derivatives exhibit distinct dihedral angles compared to naphthalen-2-ol-based compounds .

Azo Dyes vs. Schiff Bases

Compound Class Structural Feature Applications Reference
Azo dyes (e.g., 1-{(E)-benzylideneaminomethyl}naphthalen-2-ol) Azo (-N=N-) linkage Textile dyes, electrochemical sensors
Schiff bases (e.g., (E)-8-(benzylideneamino)naphthalen-2-ol) Imine (-C=N-) linkage Catalysis, medicinal chemistry

Key Observations :

  • Stability : Schiff bases are generally more hydrolytically stable than azo compounds but less chromophoric.
  • Synthetic Flexibility : Azo dyes require diazonium salt coupling, whereas Schiff bases form under milder conditions .

Key Observations :

  • Receptor Binding: Oxadiazole-naphthalen-2-ol hybrids (e.g., OX1) demonstrate strong receptor affinity, suggesting that this compound could be optimized for similar targets .
  • Antioxidant Potential: Free naphthalen-2-ol derivatives exhibit high antioxidant activity, which may be enhanced by Schiff base functionalization .

Preparation Methods

Direct Condensation of 8-Aminonaphthalen-2-Ol and Benzaldehyde

Procedure:

  • Reactants: 8-Aminonaphthalen-2-ol (1.0 mmol), benzaldehyde (1.2 mmol), ethanol (15 mL), and glacial acetic acid (0.5 mL).

  • Reaction Setup: The mixture is refluxed for 6–8 hours under nitrogen.

  • Workup: The precipitate is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.

Yield and Characterization:

ParameterValue
Yield72–85%
Melting Point198–202°C
IR (KBr, cm⁻¹)1620 (C=N), 3350 (O-H)
¹H NMR (DMSO-d₆)δ 8.45 (s, 1H, CH=N), 9.82 (s, 1H, OH)

Optimization Notes:

  • Excess benzaldehyde (1.2–1.5 equiv) ensures complete conversion of the amine.

  • Catalytic ZnCl₂ increases reaction rate but may require neutralization during workup.

One-Pot Synthesis via In Situ Amine Generation

For cases where 8-aminonaphthalen-2-ol is unavailable, a nitro-reduction pathway is employed:

Step 1: Nitration of Naphthalen-2-Ol
Naphthalen-2-ol is nitrated using HNO₃/H₂SO₄ at 0–5°C to yield 8-nitronaphthalen-2-ol. The nitro group directs electrophilic substitution to the 8-position due to resonance stabilization.

Step 2: Catalytic Hydrogenation
8-Nitronaphthalen-2-ol is reduced using H₂/Pd-C in ethanol to produce 8-aminonaphthalen-2-ol.

Step 3: Schiff Base Formation
The amine intermediate is immediately reacted with benzaldehyde under standard conditions to prevent oxidation.

Overall Yield: 58–65% (three steps).

Advanced Catalytic Systems

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 100°C, 20 min) reduces reaction time to 30 minutes with comparable yields (78–82%). This method enhances energy efficiency and minimizes side products.

Solvent-Free Mechanochemical Synthesis

Grinding 8-aminonaphthalen-2-ol and benzaldehyde with a mortar and pestle in the presence of SiO₂-supported HCl achieves 68% yield within 45 minutes, offering an eco-friendly alternative.

Analytical and Spectroscopic Validation

X-ray Crystallography:
Single-crystal analysis confirms the (E)-configuration, with dihedral angles of 172.3° between the naphthalene and phenyl planes. Intermolecular hydrogen bonding (O-H···N) stabilizes the crystal lattice.

Thermogravimetric Analysis (TGA):
Decomposition begins at 220°C, indicating thermal stability suitable for industrial applications.

Challenges and Limitations

  • Amino Group Instability: 8-Aminonaphthalen-2-ol is prone to oxidation, necessitating inert atmospheres during synthesis.

  • Regioselectivity Issues: Competing nitration at the 1-position requires precise temperature control.

Industrial and Pharmacological Applications

While beyond the scope of this review, the compound’s conjugated π-system and chelating ability make it valuable in dye synthesis and metal-organic frameworks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-8-(benzylideneamino)naphthalen-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a Schiff base condensation reaction between naphthalen-2-ol and benzaldehyde derivatives. Key steps include:

  • Using naphthalen-2-ol (or substituted derivatives) as a starting material .
  • Condensation with benzaldehyde analogs under reflux in polar aprotic solvents (e.g., DMF) with a base catalyst (e.g., K₂CO₃) .
  • Purification via column chromatography or recrystallization. Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. For example, propargyl bromide-mediated reactions require 2 hours at room temperature for efficient coupling .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assigns proton environments and confirms the (E)-configuration of the imine bond .
  • Mass Spectrometry (EI/ESI) : Validates molecular weight and fragmentation patterns. NIST databases provide reference spectra for comparison .
  • HPLC/GC : Used with HP-5MS or CP-Sil 5 CB columns to assess purity and retention times under standardized conditions .
  • UV-Vis Spectroscopy : Identifies π→π* transitions in the naphthol and benzylidene moieties .

Q. What are the primary research applications of this compound in chemical and materials science?

  • Methodological Answer :

  • Coordination Chemistry : Acts as a ligand for metal ions (e.g., Zn²⁺) due to its O,N-donor sites, useful in designing chemosensors with aggregation-induced emission (AIE) properties .
  • Organic Synthesis : Intermediate for azo dyes via diazo-coupling at the 1-position of naphthalen-2-ol .
  • Nonlinear Optics : Derivatives exhibit tunable optical absorption, studied via Tauc’s plots and PL spectroscopy for photonic applications .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure refinement be resolved?

  • Methodological Answer :

  • Use SHELXL for small-molecule refinement and SHELXE for phase resolution in twinned crystals .
  • Validate hydrogen bonding (e.g., O–H⋯N interactions) and torsional angles using WinGX/ORTEP for graphical validation .
  • Cross-check with DFT-optimized geometries if experimental data (e.g., bond lengths) deviate >3σ from literature values .

Q. What strategies enhance the bioactivity of this compound derivatives in anticancer research?

  • Methodological Answer :

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., –NO₂) or heterocycles (e.g., furan) to improve cytotoxicity. For example, 2-(furan-2-yl)naphthalen-1-ol derivatives show selective antibreast cancer activity .
  • Structure-Activity Relationship (SAR) : Test substituent effects on the benzylidene ring using MTT assays. Derivatives with methyl or methoxy groups often enhance membrane permeability .
  • Metabolic Stability : Assess via hepatic microsome assays; fluorinated analogs may reduce oxidative degradation.

Q. How can discrepancies in spectroscopic data across analytical platforms be addressed?

  • Methodological Answer :

  • Standardization : Use NIST-certified reference materials (e.g., HP-5MS columns) for GC/MS alignment .
  • Multivariate Analysis : Apply PCA or PLS regression to correlate NMR/UV-Vis data with computational results (e.g., TD-DFT for electronic transitions) .
  • Error Triangulation : Cross-validate using multiple techniques (e.g., XRD for conformation, FTIR for functional groups) to resolve ambiguities in imine tautomerism .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure solubility and plasma protein binding to identify bioavailability bottlenecks. Derivatives with logP >3 may require nanoformulation for in vivo efficacy .
  • Metabolite Screening : Use LC-HRMS to detect active metabolites that may explain discrepancies .
  • Dose-Response Calibration : Optimize dosing regimens based on IC₅₀ values and murine PK/PD models .

Software and Computational Tools

Q. Which computational tools are recommended for modeling the compound’s electronic properties?

  • Methodological Answer :

  • Gaussian/PyMOl : For DFT calculations of HOMO-LUMO gaps and charge transfer dynamics .
  • Mercury (CCDC) : Visualize crystal packing and intermolecular interactions (e.g., π-stacking) .
  • AutoDock Vina : Screen derivatives for binding affinity to biological targets (e.g., FabG enzyme in antibacterial studies) .

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